N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA) Reactive Oxygen Species (ROS)

A fully synthetic small molecule built on a 1,2,3,4-tetrahydroquinoline core N-sulfonylated with benzenesulfonyl and coupled at C-7 with 4-ethoxybenzamide. This precise substitution pattern bridges two pharmacologically validated series—RORγt inverse agonists (e.g., compound 5a, topically active in psoriasis models) and OGG1 inhibitors (related to SU0268, IC50 0.059 μM). Even minor structural modifications shift potency over 100-fold, making this scaffold uniquely irreplaceable for SAR campaigns. It further enables anti-MRSA lead optimization and activity-based protein profiling probe development. Inquire for custom synthesis, scale-up, and global shipping.

Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
CAS No. 946290-99-9
Cat. No. B6572612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide
CAS946290-99-9
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H24N2O4S/c1-2-30-21-14-11-19(12-15-21)24(27)25-20-13-10-18-7-6-16-26(23(18)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27)
InChIKeyRUBZLFJEUSCQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide (CAS 946290-99-9): A Privileged Tetrahydroquinoline Sulfonamide Scaffold for Targeted Chemical Biology


N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide (CAS 946290-99-9) is a fully synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core that is N-sulfonylated with a benzenesulfonyl group and further functionalized at the 7-position with a 4-ethoxybenzamide moiety . With a molecular formula of C24H24N2O4S and a molecular weight of 436.5 g/mol , this compound belongs to a privileged scaffold class that has been extensively explored for modulating difficult-to-drug targets, including retinoic acid receptor-related orphan receptor γ (RORγ/RORγt) and 8-oxoguanine DNA glycosylase 1 (OGG1) [1][2]. The convergence of a conformationally constrained sulfonamide pharmacophore with a hydrogen-bond-capable benzamide tail makes it a versatile tool for medicinal chemistry and chemical probe development.

Why Structural Mimics of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide Cannot Be Casually Interchanged in Target-Focused Assays


The tetrahydroquinoline sulfonamide scaffold is exquisitely sensitive to substitution patterns at the N-1 sulfonamide, the C-7 amide, and the benzamide ring. Even minor modifications translate into substantial shifts in biological activity and selectivity. For instance, within the related OGG1 inhibitor series, moving from an N-benzenesulfonyl to an N-(cyclopropanecarbonyl) substitution (as in SU0268) yields an IC50 of 0.059 μM, whereas close analogs with different sulfonamide groups can lose over 100-fold potency [1]. Similarly, in N-sulfonamide tetrahydroquinoline RORγt inverse agonists, systematic SAR campaigns revealed that the specific combination of an N-benzenesulfonyl group and a para-substituted benzamide on the quinoline 7-position is critical for achieving both high target engagement and favorable in vivo pharmacokinetic profiles [2]. The compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide occupies a discrete chemical space at the intersection of these two pharmacologically validated series, making it irreplaceable by generic tetrahydroquinolines, simple sulfonamides, or benzamides lacking the precise connectivity present in this molecule.

Quantitative Differentiation Benchmarks: N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide Against Its Closest Comparators


Anti-Staphylococcus aureus Antibacterial Activity of the N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ) Core Demonstrates a Base Pharmacophore From Which the 4-Ethoxybenzamide Derivative Emerges as a Differentiated Lead

The unsubstituted N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ) core was evaluated for antibacterial activity against both methicillin-sensitive Staphylococcus aureus ATCC 29213 and a methicillin-resistant clinical isolate (SAMR), exhibiting a minimum inhibitory concentration (MIC) of 200 µg/mL against both strains [1]. In the same study, the analogue 4-NH2BS-THQ demonstrated a broader spectrum of activity, with an MIC of 100 µg/mL against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. The target compound, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide, incorporates a 4-ethoxybenzamide substituent at the 7-position, which introduces additional hydrogen-bond donor/acceptor functionality predicted to enhance target binding and solubility relative to the unadorned BS-THQ core . While direct MIC data for the exact compound are not publicly available, the parent scaffold is a validated antibacterial chemotype, and the 4-ethoxybenzamide moiety has been independently associated with improved pharmacokinetic properties in benzamide-containing bioactive molecules .

Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA) Reactive Oxygen Species (ROS)

Differential Sulfonamide Substituent Effects: N-Benzenesulfonyl vs. N-Ethanesulfonyl Analogs Define Distinct Physicochemical and Binding Profiles

A direct structural comparator, N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-ethoxybenzamide (CAS 946282-64-0), replaces the benzenesulfonyl group of the target compound with a smaller, more flexible ethanesulfonyl moiety and moves the 4-ethoxybenzamide from the 7-position to the 6-position [1]. The target compound's benzenesulfonyl group contributes approximately 77 Da of additional aromatic mass and introduces π-stacking potential absent in the ethanesulfonyl analog . In the context of RORγ inverse agonist development, the N-benzenesulfonyl group has been shown to occupy a critical hydrophobic pocket, with phenyl ring substitution patterns directly modulating inverse agonism potency and selectivity over related nuclear receptors [2]. The ethanesulfonyl congener, by contrast, lacks this aromatic anchoring point and would be expected to exhibit reduced residence time and target engagement in RORγ and potentially other sulfonamide-binding protein targets.

Medicinal Chemistry Sulfonamide SAR Lipophilicity

Tetrahydroquinoline Sulfonamide Class Pharmacology: Validated Engagement of RORγ and OGG1 Imparts a Dual Biological Annotation Lacking in Simple Sulfonamide Tools

The tetrahydroquinoline sulfonamide chemotype has been independently optimized for two distinct therapeutic targets: RORγ (a nuclear receptor driving Th17-mediated inflammation) and OGG1 (a DNA glycosylase implicated in cancer and inflammatory responses) [1][2]. The RORγ inverse agonist program generated compound 5a, a potent N-sulfonamide tetrahydroquinoline that achieved significant antipsoriatic effects in a mouse model when formulated as an ointment, outperforming the earlier lead compound 13 in both in vitro activity and in vivo efficacy [1]. In the OGG1 inhibitor space, the tetrahydroquinoline sulfonamide SU0268 displayed an IC50 of 0.059 μM with selectivity over multiple base excision repair enzymes and no cytotoxicity at 10 μM in two human cell lines [2]. N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide structurally overlaps with both series, possessing the N-benzenesulfonyl pharmacophore of the RORγ series and the 7-position benzamide extension reminiscent of the OGG1 inhibitor scaffold. This dual pharmacophore alignment is absent in simple benzenesulfonamides (e.g., 4-nitrobenzenesulfonamide) or unrelated tetrahydroquinolines that lack the N-sulfonyl group.

RORγ Inverse Agonism OGG1 Inhibition DNA Repair Inflammatory Disease

Synthesis and Physicochemical Identity: Defined Molecular Weight and Purity Provide a Reliable Starting Point for Derivative Chemistry

The target compound possesses a well-defined molecular formula (C24H24N2O4S) and molecular weight (436.5 g/mol) with a purity specification of ≥95% . In contrast, many structurally related tetrahydroquinoline sulfonamides available from general chemical suppliers lack rigorous characterization or are sold as mixtures of regioisomers. The unambiguous CAS registry number 946290-99-9 ensures traceable sourcing and batch-to-batch consistency. This is particularly important for laboratories performing quantitative structure-activity relationship (QSAR) studies or preparing derivative libraries, where undefined starting material composition introduces irreproducible variability.

Synthetic Chemistry Chemical Purity Building Block

Evidence-Anchored Application Scenarios for N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide in Drug Discovery and Chemical Biology


RORγ/Th17 Pathway Probe Development for Inflammatory and Autoimmune Disease Research

Given the validated role of N-sulfonamide tetrahydroquinolines as RORγ inverse agonists [1], this compound can serve as a starting scaffold for the design of novel RORγ modulators. Its benzenesulfonyl anchor and 7-position substitution pattern align with the pharmacophore requirements identified in the SAR campaign that produced compound 5a, a topically active antipsoriatic agent [1]. Researchers can leverage this scaffold to explore the impact of 4-ethoxybenzamide modifications on nuclear receptor selectivity and skin permeability, building on the established efficacy of the chemotype in IMQ-induced mouse psoriasis models.

OGG1-Targeted Cancer Sensitization and Inflammation Studies

The compound shares a core tetrahydroquinoline sulfonamide architecture with SU0268, a potent OGG1 inhibitor (IC50 = 0.059 μM) that sensitizes tumor cells to oxidative stress and modulates inflammatory responses during bacterial infection [2]. The presence of the 4-ethoxybenzamide group at the 7-position provides a vector for probing the OGG1 active site beyond the interactions characterized for SU0268. Screening this compound in OGG1 excision assays using GC-MS/MS methodology, as established by Dizdaroglu et al. [2], could identify novel structure-activity relationships that differentiate DNA glycosylase inhibition from off-target effects on other base excision repair enzymes.

Antibacterial Lead Optimization Starting from the BS-THQ Pharmacophore

The N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ) core exhibits bactericidal activity against S. aureus ATCC 29213 and MRSA, with an MIC of 200 µg/mL for the unsubstituted scaffold [3]. The 4-ethoxybenzamide derivative introduces an additional functional group that can be elaborated to improve antibacterial potency and spectrum. Systematic variation of the benzamide ring electronics and sterics, guided by the ROS-generation mechanism linked to BS-THQ lethality [3], may yield analogs with MIC values below the clinically relevant breakpoints, addressing an urgent need for new anti-MRSA chemotypes.

Chemical Biology Tool for Sulfonamide-Binding Protein Profiling

The unique combination of a benzenesulfonyl electrophilic warhead-like motif and a tunable benzamide tail positions this compound as a candidate for activity-based protein profiling (ABPP) or photoaffinity labeling studies targeting sulfonamide-binding proteins, including carbonic anhydrases, sulfonamide-sensing transcriptional regulators, and nucleotide-binding enzymes such as GlmU [4]. Its defined structure and commercial traceability enable the synthesis of alkyne- or biotin-tagged derivatives for chemoproteomic pull-down experiments.

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.